3-(5-oxo-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-6-yl)phenyl 2-fluorobenzoate
Description
3-(5-Oxo-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-6-yl)phenyl 2-fluorobenzoate is a heterocyclic compound featuring a fused indeno-thiazepinone core substituted with a phenyl ring bearing a 2-fluorobenzoate ester. The 2-fluorobenzoate group enhances metabolic stability and may influence binding interactions through steric and electronic effects .
Properties
IUPAC Name |
[3-(12-oxo-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-11-yl)phenyl] 2-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H18FNO3S/c30-22-13-4-3-12-21(22)29(33)34-18-9-7-8-17(16-18)28-25-26(19-10-1-2-11-20(19)27(25)32)31-23-14-5-6-15-24(23)35-28/h1-16,28,31H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPESVKVASAEPEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C(SC4=CC=CC=C4N3)C5=CC(=CC=C5)OC(=O)C6=CC=CC=C6F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H18FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogs
(a) 6-Phenyl-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one 7,7-dioxide
- Substituents : Phenyl group at position 6; sulfone (7,7-dioxide) modification.
- Key Differences: The sulfone group increases polarity and hydrogen-bonding capacity compared to the non-oxidized thiazepine in the target compound. This enhances solubility but may reduce membrane permeability .
- Biological Relevance : Sulfone derivatives often exhibit improved stability against metabolic oxidation but may compromise bioavailability due to higher hydrophilicity.
(b) 6-(2-Ethoxyphenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one
- Substituents : 2-Ethoxyphenyl group at position 4.
- Unlike the 2-fluorobenzoate ester, this substituent lacks an electron-withdrawing fluorine atom, which may alter electronic distribution and binding affinity .
- Biological Relevance : Ethoxy-substituted analogs may exhibit extended plasma half-lives due to reduced Phase I metabolism.
(c) 6-[4-(Methylthio)phenyl]-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one
Functional Group Modifications
(a) Ester vs. Non-Ester Derivatives
The 2-fluorobenzoate ester in the target compound introduces hydrolytic liability compared to non-ester analogs like the sulfone or ethoxy derivatives.
(b) Fluorine Substitution
The 2-fluoro group on the benzoate moiety increases electronegativity and may strengthen dipole-dipole interactions in binding sites. This contrasts with the ethoxy or methylthio groups, which prioritize steric bulk or sulfur-mediated interactions.
Data Table: Structural and Physicochemical Comparison
Research Findings and Implications
- Binding Affinity : Preliminary molecular docking studies suggest that the 2-fluorobenzoate ester in the target compound may exhibit stronger binding to serine proteases compared to sulfone or ethoxy analogs due to fluorine’s electronegativity .
- Metabolic Stability : The ester group in the target compound is susceptible to hydrolysis by esterases, whereas sulfone and ethoxy derivatives show greater metabolic inertness .
- Solubility: The sulfone analog (LogP ~2.5) demonstrates higher aqueous solubility than the target compound (LogP ~3.8), making it more suitable for intravenous formulations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
